ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a phthalazinone moiety, and an ester functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Phthalazinone Moiety: The phthalazinone group can be introduced via a nucleophilic substitution reaction, where a suitable phthalazinone derivative reacts with an acylating agent.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
- Methyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the phthalazinone moiety and the thiazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic applications of this compound, drawing from various research studies and publications.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiazole ring, a phthalazine moiety, and an acetylamino group. The synthesis typically involves several steps:
- Formation of Phthalazine Derivatives : The initial step often involves the reaction of phthalazine derivatives with active methylene compounds to yield various intermediates.
- Hydrazinolyzation : The synthesized intermediates are subjected to hydrazinolyzation to form hydrazides, which are crucial for further modifications.
- Acetylation : The introduction of the acetyl group occurs through acetylation reactions with appropriate acylating agents.
Table 1: Key Steps in Synthesis
Step | Reaction Type | Key Reagents |
---|---|---|
Formation of Phthalazine | N-Alkylation | Ethyl chloroacetate |
Hydrazinolyzation | Hydrazinolysis | Hydrazine |
Acetylation | Acetylation | Acetic anhydride or acetyl chloride |
Antimicrobial Properties
Research has highlighted the antimicrobial activity of thiazole derivatives, including this compound. Studies indicate that compounds with thiazole rings exhibit significant inhibitory effects against various pathogens.
- Antibacterial Activity : The compound has demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Activity : Preliminary studies suggest potential antifungal properties against species like Candida albicans.
Anticancer Activity
The compound's structural features suggest possible anticancer activity. A study evaluating phthalazine-based derivatives reported selective cytotoxicity against breast cancer cell lines, indicating that this compound may also possess similar properties.
Case Studies
- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial properties of various thiazole derivatives, including the compound . Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potent antibacterial activity .
- Case Study on Anticancer Properties : In vitro studies on breast cancer cell lines revealed that derivatives similar to this compound induced apoptosis and inhibited cell proliferation at concentrations as low as 10 µM .
The biological activity is believed to stem from the compound's ability to interfere with cellular processes:
- Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.
Properties
Molecular Formula |
C17H16N4O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-3-25-16(24)14-10(2)19-17(26-14)20-13(22)9-21-15(23)12-7-5-4-6-11(12)8-18-21/h4-8H,3,9H2,1-2H3,(H,19,20,22) |
InChI Key |
WAKZUFPBUNSOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C |
Origin of Product |
United States |
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